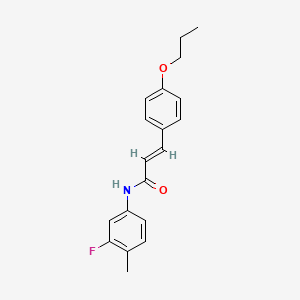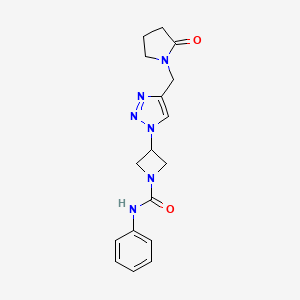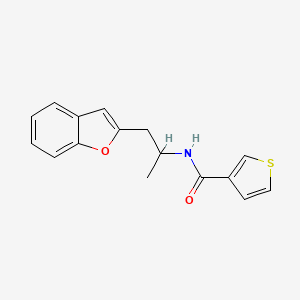
N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenoxypropanamide” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” would likely include this thiazole core, with additional functional groups attached.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Src/Abl Kinase Inhibition : A study by Lombardo et al. (2004) in the field of medicinal chemistry identified a series of thiazole carboxamides as potent Src/Abl kinase inhibitors. These compounds showed promising antiproliferative activity against hematological and solid tumor cell lines, suggesting potential applications in oncology (Lombardo et al., 2004).
Antidiabetic and Antihyperlipidemic Agents
- PPARgamma Agonists : Henke et al. (1998) discovered a novel series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives that are potent, selective PPARgamma agonists. These compounds have shown promising results in rodent models of type 2 diabetes, indicating their potential as therapeutic agents (Henke et al., 1998).
Biological Synthesis and Applications
- New Benzothiazines : Ingle et al. (2003) synthesized biologically important new 1,4‐benzothiazines with a thiazole substituted aroyl moiety. These compounds have been studied for their microbial activity, indicating their potential in antimicrobial applications (Ingle et al., 2003).
Corrosion Inhibition
- Copper Surface Protection : Farahati et al. (2019) investigated thiazoles as corrosion inhibitors of copper in acidic environments. Their study presents the synthesis and efficacy of thiazoles in protecting copper surfaces, which could have industrial applications (Farahati et al., 2019).
Antiallergy Agents
- Oxamic Acid Derivatives : Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds showed significant potential as antiallergy agents, more potent than some existing drugs (Hargrave et al., 1983).
Antimicrobial Agents
- Thiazole Derivatives : Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for antimicrobial activity. Some of these molecules showed potent antimicrobial properties, indicating their potential in treating infections (Bikobo et al., 2017).
Chemotherapy
- Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them for anticancer activity against various cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, suggesting their potential in chemotherapy (Ravinaik et al., 2021).
Photo-Physical Research
- Fluorescent Derivatives : Padalkar et al. (2011) synthesized novel benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, exploring their photo-physical properties. These compounds could have applications in materials science and optical technologies (Padalkar et al., 2011).
Anticancer Drug Synthesis
- Microwave-Assisted Synthesis : Tiwari et al. (2017) reported on the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity. Their findings suggest potential applications in cancer treatment (Tiwari et al., 2017).
TRPV1 Antagonists
- Thiazole Carboxamides as Antagonists : Xi et al. (2005) synthesized thiazole carboxamide derivatives and evaluated them as TRPV1 antagonists. Their findings indicate potential applications in pain management and neurology (Xi et al., 2005).
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Result of Action
Some thiazole derivatives have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Zukünftige Richtungen
Thiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-phenoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15(2)16-8-10-17(11-9-16)19-14-26-21(22-19)23-20(24)12-13-25-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNBWOUYMQFVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2834212.png)



![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)
![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)
![2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2834224.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2834229.png)
![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)

![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)
